molecular formula C12H12BrNS B15263468 N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline

N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline

Cat. No.: B15263468
M. Wt: 282.20 g/mol
InChI Key: PSZJNRIIMJPXJQ-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-4-methylaniline is a halogenated aromatic amine characterized by a 4-methylaniline moiety linked via a methylene bridge to a 5-bromothiophen-2-yl group. The bromine atom on the thiophene ring enhances electrophilic substitution reactivity, while the methyl group on the aniline ring contributes to steric and electronic effects. Its structural uniqueness lies in the synergistic combination of a thiophene heterocycle and para-methyl substitution on the aniline ring, which distinguishes it from simpler halogenated anilines .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-7,14H,8H2,1H3

InChI Key

PSZJNRIIMJPXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst to produce 5-bromothiophene-2-carbaldehyde.

    Reductive Amination: The 5-bromothiophene-2-carbaldehyde is then subjected to reductive amination with 4-methylaniline in the presence of a reducing agent such as sodium triacetoxyborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

    Substitution: Palladium acetate, triphenylphosphine, base (e.g., potassium carbonate), solvent (e.g., toluene or dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and the aniline moiety can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline and analogous compounds:

Compound Name Structural Features Key Functional Groups
This compound 4-Methylaniline + 5-bromothiophene via methylene bridge Bromine, thiophene, methyl, amine
4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline 2-Methylaniline + 3-bromothiophene via methylene bridge Bromine (×2), thiophene, methyl, amine
N-(4-Fluorobenzyl)-2-methylaniline 2-Methylaniline + 4-fluorobenzyl group Fluorine, benzyl, methyl, amine
5-Bromo-N-(methyl)aniline Aniline with bromine at position 5 and methyl group on nitrogen Bromine, methyl, amine
N-[(3,4-Dibromothiophen-2-yl)methyl]aniline Aniline + 3,4-dibromothiophene via methylene bridge Bromine (×2), thiophene, amine

Key Observations :

  • Bromine substitution on thiophene (as in the target compound) enhances electrophilicity compared to fluorine or methoxy analogs .
  • The para-methyl group on the aniline ring improves solubility in non-polar solvents relative to ortho- or meta-substituted derivatives .

Physicochemical Properties

Property This compound 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline N-(4-Fluorobenzyl)-2-methylaniline
Melting Point (°C) 142–144 (predicted) 155–157 98–100
Solubility in DMSO High Moderate Low
LogP (Octanol-Water Partition Coefficient) 3.8 4.2 2.9

Insights :

  • Higher LogP values for bromothiophene derivatives suggest better membrane permeability, critical for drug delivery .
  • Solubility differences highlight the need for structural optimization for specific applications (e.g., aqueous vs. lipid-based systems).

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